(E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile

Catalog No.
S3283623
CAS No.
333424-06-9
M.F
C21H27N5OS
M. Wt
397.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,...

CAS Number

333424-06-9

Product Name

(E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile

IUPAC Name

3-[4-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

Molecular Formula

C21H27N5OS

Molecular Weight

397.54

InChI

InChI=1S/C21H27N5OS/c1-3-25(4-2)18-8-6-17(7-9-18)16-19-20(27)23-21(28-19)26-14-12-24(13-15-26)11-5-10-22/h6-9,16H,3-5,11-15H2,1-2H3/b19-16+

InChI Key

BHHGXLAOXYSAMM-KNTRCKAVSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCC#N

solubility

not available

The compound (E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a complex organic molecule characterized by a unique arrangement of functional groups. It features a piperazine ring connected to a thiazole derivative, which is further substituted with a diethylamino group and a benzylidene moiety. This compound is notable for its potential pharmacological applications due to its structural complexity and the presence of multiple reactive sites.

  • The presence of a cyano group suggests potential toxicity.
  • The diethylamino group might be mildly irritating.
Typical of its functional groups:

  • Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of new substituents.
  • Condensation Reactions: The presence of the aldehyde group in the diethylamino-benzylidene moiety allows for condensation reactions with amines or alcohols.
  • Reduction Reactions: The carbon-nitrogen double bond in the benzylidene can be reduced to form corresponding amines.
  • Cyclization: Under certain conditions, the thiazole moiety may engage in cyclization reactions, potentially leading to the formation of more complex ring structures.

Compounds with similar structures have been investigated for various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial activity, potentially due to their ability to inhibit bacterial efflux pumps.
  • Anticancer Activity: Certain thiazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Piperazine derivatives are often explored for their neuroprotective properties and potential use in treating neurological disorders.

The synthesis of (E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile generally involves several key steps:

  • Formation of the Thiazole Ring: Starting from appropriate thioketones and amines, the thiazole ring can be synthesized via cyclization reactions.
  • Synthesis of the Piperazine Derivative: The piperazine ring can be formed through the reaction of 1,2-diamines with suitable carbonyl compounds.
  • Benzylidene Formation: The diethylamino-benzaldehyde can be reacted with the thiazole derivative under acidic conditions to form the benzylidene linkage.
  • Final Coupling Reaction: The final compound is assembled by coupling the piperazine derivative with the thiazole-benzylidene intermediate.

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmaceutical Development: Its unique structure may offer insights into designing drugs that target specific biological pathways.
  • Research Tools: It may be utilized in studies exploring efflux pump inhibition or other cellular mechanisms.

Interaction studies involving this compound may focus on:

  • Binding Affinity Studies: Evaluating how well it binds to various biological targets, such as enzymes or receptors.
  • Mechanism of Action Investigations: Understanding how it influences cellular processes at the molecular level.
  • Synergistic Effects: Analyzing its interactions with other drugs or compounds to assess potential synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with (E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile, highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity
5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-oneContains a thiazolidine structure and benzylidene moiety0.96
5-(2-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-oneSimilar thiazolidine core but different amine substitution0.95
5-(4-Aminobenzylidene)-2-thioxothiazolidin-4-oneShares thiazolidine core; different substituents on benzylidene0.95
(Z)-5-Benzylidene-3-phenyl-2-thioxothiazolidin-4-oneSimilar thiazolidine structure but lacks piperazine component0.93

These comparisons illustrate how unique the target compound is due to its specific combination of functional groups and structural elements, which may contribute to its distinct biological activities and potential therapeutic applications.

XLogP3

2.8

Dates

Last modified: 08-19-2023

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